molecular formula C7H14ClNO2S B12432105 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride

2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride

Cat. No.: B12432105
M. Wt: 211.71 g/mol
InChI Key: YGXBDJTXFZTWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of homocysteine with allyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular redox status and methylation processes. It may also interact with sulfur-containing biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not typical for other sulfur-containing amino acids .

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H

InChI Key

YGXBDJTXFZTWEW-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCC(C(=O)O)N.Cl

Origin of Product

United States

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